REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5](I)[C:6]([NH2:9])=[N:7][CH:8]=1.[CH3:13][N:14](C)C=O>C(OCC)(=O)C>[NH2:9][C:6]1[C:5]([C:13]#[N:14])=[CH:4][C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=NC1)N)I)(F)F
|
Name
|
cuprous cyanide
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under the microwave at 100 C for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The precipitates were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrated solution was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1C#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |